

Application Notes and Protocols for Optimal Chanoclavine Production

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Compound of Interest

Compound Name: **Chanoclavine**

Cat. No.: **B110796**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and summaries of fermentation conditions for the optimal production of **chanoclavine**, a key intermediate in the biosynthesis of various ergot alkaloids with significant pharmaceutical potential. The information is compiled from recent scientific literature and is intended to guide researchers in developing efficient production strategies.

Introduction to Chanoclavine Production

Chanoclavine is a naturally occurring ergot alkaloid produced by several species of fungi, most notably *Claviceps purpurea*. It serves as a crucial precursor for the synthesis of more complex and therapeutically important ergot alkaloids. Due to its pharmaceutical relevance, significant research has been directed towards optimizing its production through fermentation. This document outlines various approaches, including submerged fermentation of native producers, heterologous expression in microbial hosts, and innovative hybrid synthetic biology-chemical synthesis (Sbio-Csyn) systems.

Data Presentation: Fermentation Parameters and Chanoclavine Titers

The following tables summarize quantitative data from various studies on **chanoclavine** production, providing a comparative overview of different production systems, media

compositions, and achievable titers.

Table 1: Comparison of **Chanoclavine** Production Systems

Production System	Host Organism	Key Genetic Modifications	Chanoclavine Titer	Reference
Native Fermentation	Claviceps purpurea 59 CC5/86	Strain selected from parent strain	40-60% of 3-6 g/L total alkaloids	[1]
Heterologous Host	Saccharomyces cerevisiae	Expression of Aspergillus japonicus EasC and EasE	~1.2 mg/L	[2]
Heterologous Host	Aspergillus nidulans	Refactored and engineered chanoclavine biosynthetic pathway	241 mg/L	[2][3]
Whole-Cell Biotransformation (Sbio-Csyn Hybrid System)	Escherichia coli	Expression of Aspergillus japonicus EasC for conversion of prechanoclavine	> 3 g/L	[3]

Table 2: Media Composition for **Chanoclavine** Production

Medium Name / Reference	Host Organism	Carbon Source(s)	Nitrogen Source(s)	Key Minerals/Salts	pH
T25 Medium[1]	Claviceps sp.	Sucrose, Citric Acid	Yeast Extract	-	-
M102 Medium[4]	Claviceps purpurea	Sucrose, Malt Extract	Peptone, Yeast Extract	MgSO ₄ ·7H ₂ O, KCl, KH ₂ PO ₄	6.0
Modified Stoll et al. Medium[5]	Claviceps purpurea	Sucrose	Asparagine, Yeast Extract	Ca(NO ₃) ₂ , MgSO ₄ ·7H ₂ O, KH ₂ PO ₄ , KCl, FeSO ₄ ·7H ₂ O, ZnSO ₄ ·7H ₂ O, Cysteine HCl	5.0
LB Medium (for Sbio-Csyn)[3]	Escherichia coli	-	Tryptone, Yeast Extract	NaCl	7.4 (for resuspension)

Experimental Protocols

Protocol 1: Submerged Fermentation of *Claviceps purpurea* for Chanoclavine Production

This protocol is a generalized procedure based on common practices for ergot alkaloid fermentation with *Claviceps purpurea*.

1. Media Preparation

- Seed Medium (T2 Medium)[6]:

- Sucrose: 100 g/L
- L-asparagine: 10 g/L

- Yeast extract: 0.1 g/L
- $\text{Ca}(\text{NO}_3)_2$: 1 g/L
- KH_2PO_4 : 0.25 g/L
- $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.25 g/L
- KCl: 0.12 g/L
- $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.02 g/L
- $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.015 g/L
- Adjust pH to 5.2 with 25% NH_3 solution.
- Production Medium (T25 Medium)[6]:
 - Sucrose: 300 g/L
 - Citric acid: 15 g/L
 - Yeast extract: 0.1 g/L
 - $\text{Ca}(\text{NO}_3)_2$: 1 g/L
 - KH_2PO_4 : 0.5 g/L
 - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$: 0.25 g/L
 - KCl: 0.12 g/L
 - $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$: 0.007 g/L
 - $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$: 0.006 g/L
 - Adjust pH to 5.2 with 25% NH_3 solution.

- Sterilize media by autoclaving.

2. Inoculum Preparation

- Inoculate *Claviceps purpurea* mycelia onto T2 agar plates and incubate at 25°C for 21 days.
[6]
- Transfer two pieces of the agar culture (1 x 2 cm²) into a 500 mL Erlenmeyer flask containing 100 mL of sterile T2 seed medium.[6]
- Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 6 days.[6]

3. Production Fermentation

- Inoculate 170 mL of T25 production medium in a 1000 mL Erlenmeyer flask with 20 mL of the seed culture.[6]
- Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 12 days in the dark.[6]

4. **Chanoclavine** Extraction and Analysis

- Adjust the pH of the culture filtrate to 8.5 with a saturated Na₂CO₃ solution.[6]
- Extract the alkaloids twice with an equal volume of chloroform.[6]
- Analyze the chloroform extract for **chanoclavine** content using HPLC.

Protocol 2: Whole-Cell Biotransformation for High-Titer Chanoclavine Production

This protocol describes the whole-cell catalysis step of the Sbio-Csyn hybrid system for converting **prechanoclavine** to **chanoclavine** using engineered *E. coli*.

1. Strain and Media

- Strain: *E. coli* BL21(DE3) transformed with a pET28a plasmid carrying the EasC gene from *Aspergillus japonicus*.

- Medium: Luria-Bertani (LB) medium with 50 µg/mL kanamycin.

2. Expression of **Chanoclavine** Synthase (EasC)

- Inoculate 10 mL of LB medium containing kanamycin with a single colony of the engineered *E. coli* and grow overnight at 37°C with shaking at 220 rpm.[3]
- Use the overnight culture to inoculate 1 L of LB medium with kanamycin.[3]
- Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.[3]
- Induce protein expression by adding 10 µM isopropyl-β-d-thiogalactopyranoside (IPTG) and 80 mg/L 5-aminolevulinic acid (5-ALA).[3]
- Continue incubation for 18 hours at 16°C with shaking at 200 rpm.[3]

3. Whole-Cell Biotransformation

- Harvest the induced cells by centrifugation at 5,000 rpm for 20 minutes.[3]
- Resuspend the cell pellet in 50 mM sodium phosphate buffer (PBS), pH 7.4.[3]
- To 500 µL of the cell suspension, add the substrate pre**chanoclavine** (PCC) at the desired concentration and 2 equivalents of NADPH.[3]
- Incubate the reaction mixture at 30°C with shaking at 800 rpm.[3]
- Monitor the conversion of PCC to **chanoclavine** over time using HPLC.

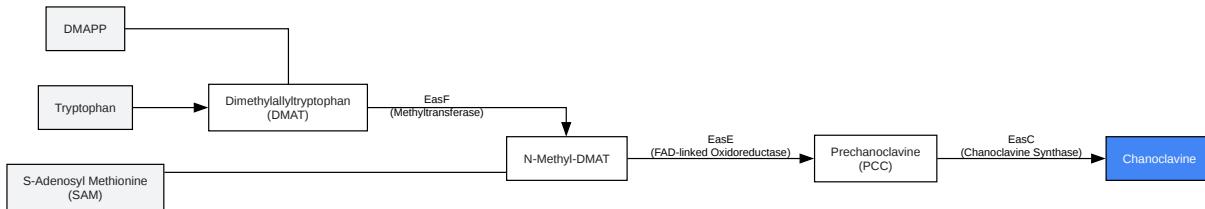
4. **Chanoclavine** Quantification by HPLC

- System: HPLC with a C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) and a Photodiode Array (PDA) detector.[2]
- Mobile Phase: A linear gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, a gradient from 90:10 to 0:100 water:acetonitrile over 10 minutes. [2]

- Flow Rate: 1.0 mL/min.[[2](#)]
- Injection Volume: 10 μ L.[[2](#)]
- Detection: Monitor at a wavelength suitable for **chanoclavine** (e.g., 296 nm).[[7](#)]
- Quantification: Use a standard curve of purified **chanoclavine** to determine the concentration in the samples.

Mandatory Visualizations

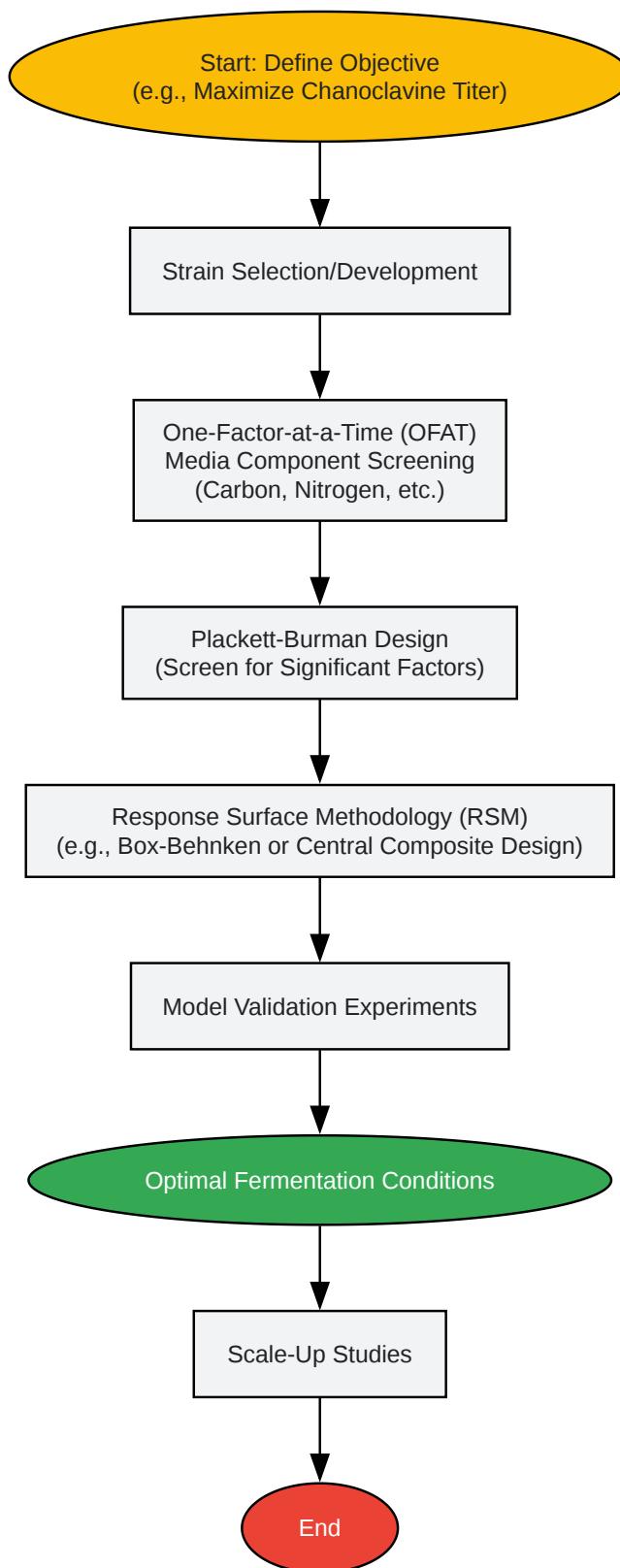
Biosynthetic Pathway of Chanoclavine



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Caption: Biosynthetic pathway of **chanoclavine** from primary precursors.

Experimental Workflow for Fermentation Optimization



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Caption: A typical workflow for the optimization of fermentation conditions.

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